molecular formula C17H17BrN2O4 B10966542 [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](5-bromofuran-2-yl)methanone

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](5-bromofuran-2-yl)methanone

Cat. No.: B10966542
M. Wt: 393.2 g/mol
InChI Key: OYTMJMGKJHXVGJ-UHFFFAOYSA-N
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Description

4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a bromofuran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Piperazine Ring Formation: The piperazine ring is often synthesized via the reaction of ethylenediamine with dihaloalkanes.

    Bromofuran Synthesis: The bromofuran group can be introduced through the bromination of furan using bromine or N-bromosuccinimide (NBS).

    Coupling Reactions: The final step involves coupling the benzodioxole-piperazine intermediate with the bromofuran moiety under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions may target the carbonyl group in the methanone linkage.

    Substitution: The bromine atom in the bromofuran group is a common site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Reduced forms of the methanone group, potentially yielding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety may interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions. The bromofuran group may enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE: Similar structure but with a chlorine atom instead of bromine.

    4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE: Contains an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE may confer unique reactivity and binding properties compared to its chloro and iodo analogs. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C17H17BrN2O4

Molecular Weight

393.2 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-bromofuran-2-yl)methanone

InChI

InChI=1S/C17H17BrN2O4/c18-16-4-3-14(24-16)17(21)20-7-5-19(6-8-20)10-12-1-2-13-15(9-12)23-11-22-13/h1-4,9H,5-8,10-11H2

InChI Key

OYTMJMGKJHXVGJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(O4)Br

Origin of Product

United States

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